molecular formula C13H11ClN2O B2521959 N-(4-chlorophenyl)-N'-hydroxybenzenecarboximidamide CAS No. 53442-08-3

N-(4-chlorophenyl)-N'-hydroxybenzenecarboximidamide

Cat. No. B2521959
CAS RN: 53442-08-3
M. Wt: 246.69
InChI Key: KJQNTRAJCGCQSE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including condensation reactions, thermal condensation, and solvent-free conditions. For example, the synthesis of N-acyl-N-(4-chlorophenyl)-4-nitrobenzenesulfonamides was achieved under solvent-free conditions from 4-chloroaniline . Similarly, the synthesis of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide involved condensation of various precursors . These methods suggest that the synthesis of "N-(4-chlorophenyl)-N'-hydroxybenzenecarboximidamide" could also involve condensation reactions and careful selection of reaction conditions.

Molecular Structure Analysis

The molecular structures of related compounds have been determined using X-ray diffraction and optimized using density functional theory (DFT). For instance, the crystal structure of a related compound was determined to belong to the tetragonal system . The structures of N-(2-chlorophenyl)-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide and its 4-chloro derivative were stabilized by extensive intramolecular hydrogen bonds . These findings suggest that "this compound" may also exhibit specific crystallographic features and intramolecular interactions.

Chemical Reactions Analysis

The chemical reactivity of related compounds includes selective acylation reactions and the formation of hydrogen bonds. N-acyl-N-(4-chlorophenyl)-4-nitrobenzenesulfonamides were used as chemoselective N-acylation reagents, demonstrating the potential for selective chemical transformations . The presence of hydrogen bonds in the structures of related compounds indicates that "this compound" may also participate in hydrogen bonding, which could influence its reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized using various spectroscopic techniques and thermal analysis. For example, the copoly(ester imide)s derived from N-(4-carboxyphenyl)-4-hydroxyphthalimide exhibited a reversible first-order phase transition at high temperatures . The presence of chlorophenyl and benzamide groups in the related compounds suggests that "this compound" may also display distinct physical properties such as phase transitions and specific spectroscopic signatures.

Scientific Research Applications

Environmental Monitoring and Toxicology

Chlorophenols, including compounds structurally related to N-(4-chlorophenyl)-N'-hydroxybenzenecarboximidamide, are significant in environmental science due to their role as precursors to dioxins and their presence as pollutants in water and soil. Studies have focused on the occurrence, fate, and behavior of chlorophenols in aquatic environments, highlighting their persistence and potential for bioaccumulation, which could provide a context for research into similar compounds (Haman et al., 2015; Zheng et al., 2012).

Advanced Oxidation Processes for Degradation of Organic Pollutants

Research into advanced oxidation processes (AOPs) for the treatment of persistent organic pollutants in wastewater could encompass compounds like this compound. AOPs have shown promise in breaking down recalcitrant compounds, leading to potential applications in environmental remediation (Qutob et al., 2022).

Enzymatic Degradation and Bioremediation

The enzymatic approach to degrading organic pollutants highlights the role of enzymes, such as laccases and peroxidases, in transforming recalcitrant compounds. These processes, often enhanced by redox mediators, provide a method for the bioremediation of pollutants and could apply to the degradation of complex chemicals like this compound (Husain & Husain, 2007).

Genetic Toxicology and Bioactive Marker Research

The study of the genetic toxicology of chlorinated dibenzo-p-dioxins, which could be related to the by-products of this compound degradation, underscores the importance of understanding the mutagenic and toxicological effects of environmental contaminants. Such research informs the assessment of health risks associated with exposure to these compounds (Wassom et al., 1977).

properties

IUPAC Name

N'-(4-chlorophenyl)-N-hydroxybenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O/c14-11-6-8-12(9-7-11)15-13(16-17)10-4-2-1-3-5-10/h1-9,17H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJQNTRAJCGCQSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=NC2=CC=C(C=C2)Cl)NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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